4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate
Overview
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate is a chemical compound with the molecular formula C6H8N4O4S.
Mechanism of Action
Target of Action
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate has been studied for its potential as an antitubercular agent . It has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . Additionally, it has been identified as a potential multi-targeted kinase inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been found to inhibit the growth of Mycobacterium tuberculosis . In the case of kinases, it binds to the enzymes, inhibiting their activity and thus affecting the signaling pathways they are involved in .
Biochemical Pathways
Its inhibition of kinases suggests that it may affect various signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
It has been noted that potent compounds from this series have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . In the context of cancer, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Biochemical Analysis
Biochemical Properties
It is known that similar 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is a key effector in various signaling pathways and plays an important role in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Cellular Effects
Similar 7H-Pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . For instance, one derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Molecular Mechanism
Studies on similar 7H-Pyrrolo[2,3-d]pyrimidine derivatives have shown that they can inhibit PAK4 at the molecular level . These inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid substance that should be stored at -20° C .
Preparation Methods
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate typically involves multiple steps. One common method starts with the preparation of pyrrolopyrimidine derivatives, which are then subjected to further reactions to introduce the amino group at the 4-position. The final step involves the addition of hydrogen sulfate to form the desired compound .
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Pharmacology: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Comparison with Similar Compounds
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate can be compared with other pyrrolopyrimidine derivatives. Similar compounds include:
4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Lacks the hydrogen sulfate group but shares similar structural features.
7H-Pyrrolo[2,3-d]pyrimidine-4-amine: Another derivative with potential biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFLCRGXDSPVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466926 | |
Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769951-32-8 | |
Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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